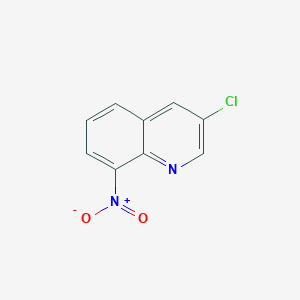

3-Chloro-8-nitroquinoline

Description

BenchChem offers high-quality 3-Chloro-8-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-8-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURBIXAVAXWTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503344 | |

| Record name | 3-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73868-16-3 | |

| Record name | 3-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Starting Materials and Synthesis of 3-Chloro-8-Nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. The specific substitution pattern on this bicyclic heterocycle dictates its pharmacological profile, making the development of robust and regioselective synthetic routes a critical endeavor in drug discovery. 3-Chloro-8-nitroquinoline, in particular, serves as a valuable intermediate for the synthesis of more complex molecules, with the chloro and nitro functionalities providing versatile handles for further chemical modification. This guide provides a comprehensive overview of the most practical and scientifically sound approaches to the synthesis of 3-chloro-8-nitroquinoline, with a focus on the selection of starting materials and the rationale behind the chosen synthetic strategies.

Strategic Overview: A Multi-Step Synthetic Approach

The direct, one-pot synthesis of 3-chloro-8-nitroquinoline from simple precursors is not a feasible strategy due to the challenges in controlling the regioselectivity of both the nitration and chlorination reactions on a pre-formed quinoline ring. Therefore, a multi-step approach is necessary. The most logical and efficient pathway involves the initial construction of the 8-nitroquinoline core, followed by the regioselective introduction of the chlorine atom at the 3-position.

This guide will detail two primary synthetic pathways, with a strong recommendation for the first due to its elegance and efficiency.

Pathway 1 (Recommended): Synthesis via an N-Oxide Intermediate

-

Step 1: Skraup Synthesis of 8-Nitroquinoline from o-Nitroaniline.

-

Step 2: N-Oxidation of 8-Nitroquinoline.

-

Step 3: Regioselective Chlorination using Phosphoryl Chloride.

Pathway 2 (Alternative): Synthesis via a Sandmeyer Reaction

-

Step 1: Skraup Synthesis of 8-Nitroquinoline from o-Nitroaniline.

-

Step 2: Dinitration of 8-Nitroquinoline to 3,8-Dinitroquinoline.

-

Step 3: Selective Reduction to 3-Amino-8-nitroquinoline.

-

Step 4: Sandmeyer Reaction to yield 3-Chloro-8-nitroquinoline.

The following sections will provide a detailed exploration of the recommended pathway, including step-by-step protocols and the underlying chemical principles.

Pathway 1: The Recommended Synthetic Route

This pathway is favored due to its well-established methodologies and the high degree of control over the regioselectivity of the chlorination step, a common challenge in quinoline chemistry.

Figure 1: Recommended synthetic workflow for 3-chloro-8-nitroquinoline.

Part 1: Synthesis of the 8-Nitroquinoline Intermediate

The Skraup synthesis is a classic and powerful method for the construction of the quinoline ring system.[1] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1] For the synthesis of 8-nitroquinoline, the logical choice of starting material is o-nitroaniline. This choice directly leads to the desired 8-substituted quinoline, as the cyclization occurs at the unsubstituted position ortho to the amino group.[2]

Starting Materials for Skraup Synthesis

| Material | Role | Rationale for Selection |

| o-Nitroaniline | Aromatic amine precursor | The nitro group is already in the desired 8-position of the final quinoline product. |

| Glycerol | Source of the three-carbon chain for the pyridine ring | Dehydrates in situ to form acrolein, the reactive species. |

| Sulfuric Acid | Catalyst and dehydrating agent | Catalyzes the dehydration of glycerol and the cyclization step. |

| Arsenic Acid | Oxidizing agent | Oxidizes the intermediate dihydroquinoline to the aromatic quinoline. It is known to result in a less violent reaction compared to nitrobenzene.[3] |

Experimental Protocol: Skraup Synthesis of 8-Nitroquinoline

This protocol is adapted from a similar, well-established procedure in Organic Syntheses for the preparation of a substituted 8-nitroquinoline and general principles of the Skraup reaction.[3][4]

Safety Precautions: The Skraup reaction is notoriously exothermic and can become violent if not carefully controlled. This procedure must be carried out in a well-ventilated fume hood, behind a safety shield. Appropriate personal protective equipment (lab coat, safety glasses, and gloves) must be worn at all times.

-

Reaction Setup: In a three-necked round-bottom flask of appropriate size, equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place o-nitroaniline (1.0 mole).

-

Addition of Reagents: To the flask, add arsenic acid (as a solution or powder, following established moderated Skraup procedures) and glycerol (approx. 3.0 moles).

-

Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (approx. 2.5 moles) through the dropping funnel. The addition should be controlled to maintain a manageable reaction temperature. An initial exothermic reaction is expected.

-

Heating: Once the addition of sulfuric acid is complete, gently heat the mixture in an oil bath. The temperature should be gradually raised to and maintained at approximately 120-130 °C. The reaction is typically heated for several hours.

-

Work-up: After the reaction is complete (monitored by TLC), allow the mixture to cool to below 100 °C. Carefully and slowly, pour the reaction mixture into a large beaker containing ice and water.

-

Neutralization: Neutralize the acidic solution with a concentrated solution of sodium hydroxide until it is strongly alkaline. This will precipitate the crude 8-nitroquinoline.

-

Isolation and Purification: The crude product can be isolated by steam distillation or solvent extraction (e.g., with chloroform or dichloromethane). The organic extracts are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent such as ethanol.

Causality and Mechanistic Insights:

The Skraup synthesis proceeds through several key steps:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The amino group of o-nitroaniline acts as a nucleophile and undergoes a Michael (1,4-conjugate) addition to acrolein.

-

Cyclization: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed electrophilic cyclization onto the benzene ring.

-

Dehydration and Oxidation: The cyclized intermediate then dehydrates to form 1,2-dihydro-8-nitroquinoline, which is subsequently oxidized by the arsenic acid to the aromatic 8-nitroquinoline.

Part 2: Regioselective Chlorination via an N-Oxide Intermediate

Direct electrophilic chlorination of 8-nitroquinoline is problematic. The quinoline nitrogen is protonated under strongly acidic conditions, and this, combined with the deactivating effect of the nitro group, directs electrophilic attack to the benzene ring, primarily at the 5-position.[5] To achieve chlorination on the pyridine ring, specifically at the 3-position, the electronic properties of the ring must be altered. The formation of a quinoline-N-oxide is a classic and effective strategy to achieve this.

The Role of the N-Oxide:

The N-oxide functionality has two key effects:

-

It activates the pyridine ring towards electrophilic attack by donating electron density.

-

It directs substitution to the 2- and 4-positions.

While this might seem counterintuitive for achieving 3-substitution, the reaction with phosphoryl chloride (POCl₃) does not proceed via a simple electrophilic addition of Cl⁺. Instead, it involves a rearrangement that can lead to chlorination at various positions, including the 3-position, depending on the substrate and reaction conditions.

Experimental Protocol: N-Oxidation and Chlorination

Step 2: Synthesis of 8-Nitroquinoline-N-oxide

-

Dissolution: Dissolve 8-nitroquinoline (1.0 mole) in a suitable solvent such as glacial acetic acid or chloroform.

-

Oxidation: Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (approx. 1.2 moles) or 30% hydrogen peroxide in glacial acetic acid.

-

Reaction: Heat the mixture gently (e.g., 70-80 °C) for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The work-up procedure will depend on the reagents used. For an m-CPBA reaction, the mixture can be cooled, and the resulting m-chlorobenzoic acid can be filtered off. The filtrate is then washed with a sodium bicarbonate solution to remove acidic impurities, dried, and the solvent evaporated. The crude N-oxide can be purified by recrystallization.

Step 3: Synthesis of 3-Chloro-8-nitroquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 8-nitroquinoline-N-oxide (1.0 mole).

-

Chlorination: Add an excess of phosphoryl chloride (POCl₃) (approx. 3-5 moles), which can also serve as the solvent.[6]

-

Heating: Gently reflux the mixture for a few hours. The reaction progress should be monitored by TLC.

-

Work-up: After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice. This should be done in a fume hood as HCl gas is evolved.

-

Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate or ammonia solution) and extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).

-

Purification: The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude 3-chloro-8-nitroquinoline can then be purified by column chromatography or recrystallization.

Mechanistic Rationale for 3-Chlorination:

The reaction of a quinoline-N-oxide with POCl₃ is a complex process. It is believed to proceed through an initial attack of the N-oxide oxygen on the phosphorus atom of POCl₃, forming an adduct. This is followed by the attack of a chloride ion. While attack at the 2- or 4-position is common, substitution at the 3-position can also occur, and in some cases, may even be the major product depending on the electronic and steric environment of the quinoline ring. The presence of the deactivating nitro group at the 8-position can influence the regiochemical outcome of this reaction.

Summary of Starting Materials

The following table summarizes the key starting materials required for the recommended synthetic pathway.

| Material | CAS Number | Key Hazards | Availability |

| o-Nitroaniline | 88-74-4 | Toxic, Carcinogen, Environmental Hazard | Commercially available |

| Glycerol | 56-81-5 | Generally low hazard | Commercially available |

| Sulfuric Acid | 7664-93-9 | Corrosive, Severe skin and eye damage | Commercially available |

| Arsenic Acid | 7778-39-4 | Highly Toxic, Carcinogen, Environmental Hazard | Commercially available |

| m-CPBA | 937-14-4 | Oxidizer, Organic Peroxide, Skin Irritant | Commercially available |

| Phosphoryl Chloride | 10025-87-3 | Corrosive, Reacts violently with water | Commercially available |

Conclusion

The synthesis of 3-chloro-8-nitroquinoline is best approached through a multi-step sequence that allows for precise control over the introduction of each functional group. The recommended pathway, involving a Skraup synthesis to form the 8-nitroquinoline core, followed by N-oxidation and subsequent reaction with phosphoryl chloride, represents a robust and reliable strategy for obtaining the desired product. This approach circumvents the regioselectivity issues associated with direct electrophilic substitution on the quinoline ring. Researchers and drug development professionals should find this guide a valuable resource for the practical synthesis of this important chemical intermediate. Careful attention to the safety precautions outlined for each step is paramount for the successful and safe execution of these procedures.

References

- Quinoline - Wikipedia. [URL: https://en.wikipedia.org/wiki/Quinoline]

- Phosphoryl chloride - Wikipedia. [URL: https://en.wikipedia.org/wiki/Phosphoryl_chloride]

- Kaur, H. et al. (2018).

- Kumar, A. et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [URL: not available]

- Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Organic Reactions. [URL: https://onlinelibrary.wiley.com/doi/10.1002/0471264180.or007.02]

- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Benchchem. (2025). [URL: not available]

- o-Nitroaniline - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Nitroaniline]

- Drake, N. L. et al. (1943). 6-Methoxy-8-nitroquinoline. Organic Syntheses, 23, 53. [URL: http://www.orgsyn.org/demo.aspx?prep=CV3P0601]

Sources

potential biological activities of 3-Chloro-8-nitroquinoline derivatives

An In-depth Technical Guide to the Potential Biological Activities of 3-Chloro-8-nitroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives form a cornerstone of medicinal chemistry, demonstrating a vast array of pharmacological activities. This technical guide delves into the potential biological activities of a specific, yet underexplored subclass: 3-chloro-8-nitroquinoline derivatives. While direct research on this scaffold is limited, this paper synthesizes data from structurally related compounds—namely chloro-quinolines, nitroquinolines, and particularly halogenated and nitrated 8-hydroxyquinolines—to forecast the probable therapeutic potential of this chemical class. We will explore plausible synthetic routes, projected anticancer and antimicrobial activities with their underlying mechanisms, and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended to serve as a foundational resource to stimulate and guide future research into the 3-chloro-8-nitroquinoline scaffold as a source of novel therapeutic agents.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives are found in numerous natural products and have been successfully developed into drugs with a wide range of applications, including antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[1][2] The electronic properties and the rigid, planar structure of the quinoline nucleus allow it to interact with various biological targets, including DNA and a multitude of enzymes.[3]

The introduction of specific substituents onto the quinoline core is a key strategy for modulating its physicochemical properties and biological activity.

-

Chloro Group (Cl): As a halogen, chlorine is a lipophilic, electron-withdrawing group. Its presence can enhance a molecule's ability to cross cell membranes and can influence binding affinity with biological targets through halogen bonding. In many drug classes, chlorination is a well-known method to increase potency.

-

Nitro Group (NO₂): The nitro group is a strong electron-withdrawing group that can significantly alter the electronic profile of the aromatic system. Nitroaromatic compounds are known for their unique biological activities, often related to their ability to be reduced in hypoxic (low oxygen) environments, a characteristic of solid tumors.[4] This makes them promising candidates for hypoxia-activated prodrugs.

The combination of a chloro and a nitro group on the quinoline scaffold, specifically in the 3- and 8-positions, presents an intriguing, albeit underexplored, chemical space. This guide will extrapolate from existing knowledge on related compounds to build a scientific case for the investigation of 3-chloro-8-nitroquinoline derivatives.

Plausible Synthesis of the 3-Chloro-8-nitroquinoline Scaffold

While specific literature detailing the synthesis of 3-chloro-8-nitroquinoline is scarce, established methods in quinoline chemistry allow for the formulation of a logical synthetic pathway. A common and versatile method for quinoline synthesis is the Skraup synthesis.

A plausible route could begin with a suitably substituted aniline, in this case, 2-nitroaniline. The Skraup reaction involves the reaction of an aniline with glycerol, sulfuric acid (a dehydrating agent), and an oxidizing agent (often the nitro group of the starting aniline itself or an external one like arsenic pentoxide). To introduce the 3-chloro substituent, a modified Skraup-Doebner-von Miller reaction could be employed, using an α,β-unsaturated aldehyde or ketone that contains a chlorine atom at the appropriate position.

Conceptual Synthetic Pathway:

Caption: Conceptual Skraup synthesis for 3-chloro-8-nitroquinoline.

Causality Behind this Choice: The Skraup synthesis is a robust and classical method for creating the quinoline core. Starting with 2-nitroaniline directly places the nitro group at the desired 8-position after cyclization (relative to the nitrogen of the newly formed ring). Using a chlorinated α,β-unsaturated carbonyl compound is a known strategy to introduce substituents into the pyridine ring of the quinoline system.

Potential Biological Activities

Based on evidence from structurally similar compounds, 3-chloro-8-nitroquinoline derivatives are predicted to exhibit significant anticancer and antimicrobial properties.

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented, with mechanisms including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[3][5] The presence of both chloro and nitro groups on the quinoline scaffold suggests multiple potential mechanisms of action.

Projected Mechanisms of Action:

-

Induction of Oxidative Stress and DNA Damage: Similar to other nitroaromatic compounds, the 8-nitro group could be enzymatically reduced within the hypoxic environment of tumors to generate reactive oxygen species (ROS).[4] This increase in intracellular ROS can lead to DNA damage, protein oxidation, and lipid peroxidation, ultimately triggering apoptotic cell death. The presence of copper has been shown to enhance ROS generation by some 8-hydroxyquinoline derivatives, a property that may translate to this class of compounds.[6]

-

Enzyme Inhibition: Nitroquinolines and their analogues have been shown to inhibit key enzymes involved in cancer progression. For example, nitroxoline (8-hydroxy-5-nitroquinoline) inhibits methionine aminopeptidase 2 (MetAP2) and sirtuins (SIRT1 and SIRT2), leading to cell senescence and anti-angiogenic effects.[7] It also inhibits cathepsin B, an enzyme involved in cell migration and invasion.[7] It is plausible that 3-chloro-8-nitroquinoline derivatives could target similar enzymatic pathways.

-

Apoptosis Induction: The culmination of DNA damage and cellular stress is often the activation of the apoptotic cascade. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Plausible anticancer mechanisms of 3-chloro-8-nitroquinoline derivatives.

Quantitative Data from Related Compounds:

The following table summarizes the cytotoxic activity (IC₅₀ values) of related chloro- and nitro-substituted quinoline derivatives against various cancer cell lines. This data provides a benchmark for the potential potency of the target scaffold.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Human Burkitt's lymphoma (Raji) | ~2.5 | [6] |

| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Human Burkitt's lymphoma (Raji) | ~15 | [6] |

| 5,7-Dihalo-8-hydroxyquinoline Copper Complex | Ovarian (A2780) | 1.4 nM - 32.13 µM | [8] |

| Quinoline-8-sulfonamide derivative (9a) | Amelanotic melanoma (C32) | 233.9 µg/mL (0.520 mM) | [9] |

| Quinoline-8-sulfonamide derivative (9a) | Triple-negative breast cancer (MDA-MB-231) | 273.5 µg/mL (0.609 mM) | [9] |

Note: The data presented is for structurally related compounds and should be interpreted as indicative of potential, not confirmed, activity for 3-chloro-8-nitroquinoline derivatives.

Antimicrobial Activity

8-Hydroxyquinoline derivatives are renowned for their broad-spectrum antimicrobial activity, which is often attributed to their ability to chelate metal ions essential for microbial survival and enzymatic function.[10] The introduction of halogen and nitro groups can further enhance this activity.

Projected Mechanisms of Action:

-

Metal Chelation: The quinoline scaffold, particularly with an oxygen or nitrogen atom at the 8-position, is an effective metal ion chelator. By sequestering essential divalent cations like Fe²⁺, Zn²⁺, and Mn²⁺, these compounds can disrupt microbial metalloenzymes and interfere with critical cellular processes.

-

Membrane Disruption: The lipophilicity imparted by the chloro group can facilitate the compound's integration into the bacterial cell membrane, disrupting its integrity and leading to cell lysis.

-

Inhibition of Key Enzymes: Quinoline derivatives can inhibit essential bacterial enzymes. For instance, some quinolones are known to target DNA gyrase and topoisomerase IV, preventing DNA replication. Other derivatives have been shown to inhibit FtsZ, a protein crucial for bacterial cell division.[11]

Quantitative Data from Related Compounds:

The following table presents the Minimum Inhibitory Concentration (MIC) values for related quinoline derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Clioquinol | Nannizzia gypsea | 0.5 - 2 | [12] |

| Nitroxoline | Candida auris | 0.125 - 1 | [12] |

| Nitroxoline | Aeromonas hydrophila | 5.26 µM | [13] |

| Cloxyquin (5-chloro-8-hydroxyquinoline) | Listeria monocytogenes | 5.57 µM | [13] |

| 8-Hydroxyquinoline | Gram-positive bacteria | 3.44 - 13.78 µM | [13] |

| PH176 (an 8-hydroxyquinoline derivative) | MRSA (MIC₅₀) | 16 | [14] |

Note: The data presented is for structurally related compounds and should be interpreted as indicative of potential, not confirmed, activity for 3-chloro-8-nitroquinoline derivatives.

Experimental Protocols

To validate the predicted biological activities of novel 3-chloro-8-nitroquinoline derivatives, standardized and reproducible experimental protocols are essential.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it to an insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture the desired cancer cell lines (e.g., MDA-MB-231, A549) to ~80% confluency.

-

Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[15]

-

-

Compound Treatment:

-

Prepare a stock solution of the 3-chloro-8-nitroquinoline derivative in DMSO.

-

Perform a serial dilution of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[16] Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 20 µL of the MTT stock solution to each well.[15]

-

Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well.[15]

-

Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid broth medium. Growth is assessed by visual inspection for turbidity after a defined incubation period.

Step-by-Step Protocol:

-

Preparation of Inoculum:

-

Streak the bacterial or fungal strain onto a suitable agar plate and incubate to obtain isolated colonies.

-

Pick 3-5 colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension to achieve the final required inoculum density (e.g., 5 x 10⁵ CFU/mL) in the test wells.

-

-

Compound Dilution:

-

In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to all wells.

-

Prepare a stock solution of the test compound in DMSO.

-

Add 50 µL of the compound stock (at 2x the highest desired concentration) to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL from the final column.

-

-

Inoculation:

-

Add 50 µL of the prepared microbial inoculum to each well.

-

Include a "growth control" well (broth + inoculum, no compound) and a "sterility control" well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microbe.

-

-

Reading the MIC:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Conclusion and Future Perspectives

The 3-chloro-8-nitroquinoline scaffold represents a promising, yet largely unexplored, area for drug discovery. By synthesizing evidence from related chloro- and nitro-substituted quinolines, we can logically project that these derivatives possess the potential for significant anticancer and antimicrobial activities. The proposed mechanisms—including hypoxia-activated ROS generation, inhibition of critical cellular enzymes, and metal chelation—provide a solid rationale for their investigation.

The immediate next step for researchers is the synthesis and characterization of a library of 3-chloro-8-nitroquinoline derivatives. Following synthesis, the protocols outlined in this guide can be employed for a systematic evaluation of their biological activities. Future work should focus on establishing structure-activity relationships (SAR), identifying specific molecular targets through techniques like proteomics and transcriptomics, and evaluating the in vivo efficacy and safety of the most promising lead compounds. This foundational work could pave the way for the development of a new class of potent therapeutic agents.

References

-

IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

ResearchGate. (2020). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]

-

PubMed Central (PMC). (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Retrieved from [Link]

-

National Institutes of Health (NIH). (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]

-

Frontiers in Chemistry. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Retrieved from [Link]

-

ResearchGate. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Retrieved from [Link]

-

PubMed Central (PMC). (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanisms of anticancer activity of nitroxoline. Retrieved from [Link]

-

ScienceDirect. (2018). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

-

Journal of Cardiovascular Disease Research. (n.d.). Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Retrieved from [Link]

-

PubMed Central (PMC). (2011). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Retrieved from [Link]

-

Bitesize Bio. (2021). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

-

ResearchGate. (2016). Recent Developments on Antimicrobial Quinoline Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Process for the manufacture of 8-hydroxy quinoline.

-

PubMed. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved from [Link]

-

ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. Retrieved from [Link]

-

MDPI. (2022). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Retrieved from [Link]

-

Borun Chemical. (n.d.). The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. Retrieved from [Link]

-

Frontiers in Pharmacology. (2023). A literature review: mechanisms of antitumor pharmacological action of leonurine alkaloid. Retrieved from [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 16. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to the Prospective Crystal Structure Determination of 3-Chloro-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unknown

In the landscape of molecular research and drug development, the precise three-dimensional arrangement of atoms within a crystal lattice is a cornerstone of understanding a compound's properties and potential applications. This guide addresses the topic of the crystal structure of 3-Chloro-8-nitroquinoline. However, a comprehensive search of the current scientific literature and crystallographic databases reveals that the specific crystal structure of this compound has not yet been publicly reported.

Therefore, this document adopts a forward-looking, methodological perspective. It serves as a comprehensive whitepaper detailing the necessary experimental and computational workflows to determine, analyze, and leverage the crystal structure of 3-Chloro-8-nitroquinoline. By grounding our discussion in established crystallographic principles and drawing parallels with structurally related quinoline derivatives, we provide a robust framework for researchers embarking on the characterization of this and similar novel compounds.

The Strategic Imperative: Why Determine the Crystal Structure of 3-Chloro-8-nitroquinoline?

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antifungal effects.[1] The introduction of a chloro group at the 3-position and a nitro group at the 8-position of the quinoline ring is anticipated to significantly modulate its electronic and steric properties. This, in turn, could influence its bioactivity, solubility, and metabolic stability.

A definitive crystal structure would provide invaluable insights into:

-

Molecular Conformation: The precise geometry, bond lengths, and bond angles of the 3-Chloro-8-nitroquinoline molecule.

-

Intermolecular Interactions: The nature and strength of non-covalent interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) that govern the packing of molecules in the solid state. These interactions are critical for understanding physical properties like melting point, solubility, and polymorphism.

-

Structure-Activity Relationship (SAR): A detailed 3D structure is fundamental for computational modeling and rational drug design, enabling researchers to understand how the molecule might interact with biological targets.

-

Polymorph Screening: The identification of different crystalline forms (polymorphs) is crucial in drug development, as different polymorphs can have different physical properties and bioavailability.

The Experimental Blueprint: From Powder to Precision Structure

The determination of a novel crystal structure is a multi-step process that demands meticulous experimental execution. The following is a proposed workflow for elucidating the crystal structure of 3-Chloro-8-nitroquinoline.

Synthesis and Purification

The first critical step is the synthesis of high-purity 3-Chloro-8-nitroquinoline. While a specific, optimized synthesis for this compound is not detailed in the provided search results, a plausible synthetic route could be adapted from known quinoline chemistry. For instance, a multi-step synthesis might involve the nitration of a suitable quinoline precursor followed by a chlorination step.

Generalized Synthetic Workflow:

Caption: A generalized synthetic workflow for obtaining high-purity 3-Chloro-8-nitroquinoline.

Post-synthesis, rigorous purification is paramount. Techniques such as column chromatography and multiple recrystallizations are necessary to remove impurities that could hinder the growth of single crystals. The purity of the final compound should be verified using methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Crystallization: The Art of Growing Order

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is required.

Experimental Protocol for Crystallization Screening:

-

Solvent Selection: Begin with a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Solubility Assessment: Determine the solubility of 3-Chloro-8-nitroquinoline in these solvents at room temperature and at elevated temperatures. Good solvents for recrystallization are those in which the compound is sparingly soluble at room temperature and significantly more soluble at higher temperatures.

-

Crystallization Techniques:

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

-

Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the concentrated solution on a coverslip and invert it over a reservoir containing a solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the drop induces crystallization.

-

Solvent-Anti-Solvent Diffusion: A solution of the compound is carefully layered with a less dense anti-solvent. Crystals may form at the interface.

-

Table 1: Common Crystallization Solvents and Their Properties

| Solvent | Polarity Index | Boiling Point (°C) | Rationale for Use |

| Hexane | 0.1 | 69 | Good as an anti-solvent or for nonpolar compounds. |

| Dichloromethane | 3.1 | 40 | Good for dissolving many organic compounds; volatile. |

| Ethyl Acetate | 4.4 | 77 | Medium polarity solvent. |

| Acetone | 5.1 | 56 | Polar aprotic solvent; highly volatile. |

| Ethanol | 5.2 | 78 | Polar protic solvent; can form hydrogen bonds. |

| Methanol | 6.6 | 65 | Highly polar protic solvent. |

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Data Collection and Processing Workflow:

Sources

Methodological & Application

Application Notes and Protocols for the Functionalization of the 3-Chloro-8-nitroquinoline Scaffold

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 3-Chloro-8-nitroquinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The 3-chloro-8-nitroquinoline scaffold is a particularly valuable building block in drug discovery due to its poised and predictable reactivity. The electron-withdrawing nature of the nitro group at the 8-position significantly activates the quinoline ring system towards nucleophilic attack, making the chloro substituent at the 3-position a versatile handle for a variety of chemical transformations.[2] This strategic placement of functional groups allows for the regioselective introduction of diverse molecular fragments, enabling the systematic exploration of chemical space and the optimization of lead compounds.

This comprehensive guide provides detailed application notes and step-by-step protocols for the key functionalization reactions of the 3-chloro-8-nitroquinoline scaffold. We will delve into the mechanistic underpinnings of each transformation, offering insights into the rationale behind the selection of reagents and reaction conditions to empower researchers in their synthetic endeavors.

I. Synthesis of the 3-Chloro-8-nitroquinoline Scaffold

A reliable supply of the starting material is paramount for any synthetic campaign. While not commercially available in large quantities, 3-chloro-8-nitroquinoline can be synthesized from 8-nitroquinoline through a chlorination reaction.

Protocol 1: Synthesis of 3-Chloro-8-nitroquinoline

This protocol describes the direct chlorination of 8-nitroquinoline. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Materials:

-

8-Nitroquinoline

-

N-Chlorosuccinimide (NCS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 8-nitroquinoline (1.0 eq) in a mixture of dichloromethane and trifluoroacetic acid (4:1 v/v), add N-chlorosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-chloro-8-nitroquinoline.

Causality Behind Experimental Choices:

-

N-Chlorosuccinimide (NCS): A mild and effective chlorinating agent for electron-deficient aromatic rings.

-

Trifluoroacetic acid (TFA): Acts as a solvent and a catalyst, protonating the nitro group and further activating the ring towards electrophilic attack.

-

Aqueous Sodium Bicarbonate: Used to neutralize the acidic reaction mixture.

II. Functionalization of the 3-Position via Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the 8-position renders the C3-carbon of the quinoline ring electron-deficient and thus highly susceptible to nucleophilic attack. This allows for the displacement of the chloride leaving group by a variety of nucleophiles.[3]

Protocol 2: Synthesis of 3-Amino-8-nitroquinoline Derivatives

This protocol details the reaction of 3-chloro-8-nitroquinoline with primary and secondary amines.

Materials:

-

3-Chloro-8-nitroquinoline

-

Aliphatic or aromatic amine (e.g., piperidine, aniline) (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Work-up and purification supplies as in Protocol 1

Procedure:

-

In a round-bottom flask, dissolve 3-chloro-8-nitroquinoline (1.0 eq) and the desired amine (1.2 eq) in DMF.

-

Add potassium carbonate (2.0 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Potassium Carbonate: A mild base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

-

DMF: A polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction.

-

Elevated Temperature: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

| Nucleophile (Amine) | Product | Typical Yield (%) |

| Piperidine | 3-(Piperidin-1-yl)-8-nitroquinoline | 85-95 |

| Morpholine | 4-(8-Nitroquinolin-3-yl)morpholine | 80-90 |

| Aniline | N-Phenyl-8-nitroquinolin-3-amine | 70-80 |

| Benzylamine | N-Benzyl-8-nitroquinolin-3-amine | 75-85 |

Table 1: Representative examples of 3-amino-8-nitroquinoline synthesis via SNAr.

III. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The 3-chloro-8-nitroquinoline scaffold is an excellent substrate for these transformations.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 3-position of the quinoline and a variety of organoboron reagents.[4]

Protocol 3: Suzuki-Miyaura Coupling of 3-Chloro-8-nitroquinoline

This protocol describes the coupling of 3-chloro-8-nitroquinoline with an arylboronic acid.

Materials:

-

3-Chloro-8-nitroquinoline

-

Arylboronic acid (1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

-

SPhos (10 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 eq)

-

1,4-Dioxane/Water (4:1 v/v)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

-

Work-up and purification supplies as in Protocol 1

Procedure:

-

To a Schlenk flask or sealed tube, add 3-chloro-8-nitroquinoline (1.0 eq), the arylboronic acid (1.5 eq), palladium(II) acetate (5 mol%), SPhos (10 mol%), and potassium phosphate (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

Palladium(II) acetate/SPhos: A highly effective catalyst system for the Suzuki coupling of aryl chlorides. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the palladium to the C-Cl bond.

-

Potassium Phosphate: A strong base that is crucial for the transmetalation step of the catalytic cycle.

-

Dioxane/Water: A common solvent system for Suzuki couplings that facilitates the dissolution of both organic and inorganic reagents.

-

Inert Atmosphere: Prevents the oxidation and deactivation of the palladium(0) active catalyst.

| Arylboronic Acid | Product | Typical Yield (%) |

| Phenylboronic acid | 8-Nitro-3-phenylquinoline | 70-85 |

| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-8-nitroquinoline | 75-90 |

| 3-Pyridinylboronic acid | 8-Nitro-3-(pyridin-3-yl)quinoline | 60-75 |

Table 2: Representative examples of Suzuki-Miyaura coupling with 3-chloro-8-nitroquinoline.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of 3-chloro-8-nitroquinoline with a wide range of amines and amides.[5]

Protocol 4: Buchwald-Hartwig Amination of 3-Chloro-8-nitroquinoline

This protocol describes the coupling of 3-chloro-8-nitroquinoline with a primary amine.

Materials:

-

3-Chloro-8-nitroquinoline

-

Primary amine (e.g., n-butylamine) (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

-

XPhos (5 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

-

Work-up and purification supplies as in Protocol 1

Procedure:

-

To a Schlenk flask or sealed tube, add Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add a solution of 3-chloro-8-nitroquinoline (1.0 eq) and the primary amine (1.2 eq) in degassed toluene.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

Pd₂(dba)₃/XPhos: A robust and versatile catalyst system for the Buchwald-Hartwig amination of aryl chlorides. XPhos is a bulky biaryl phosphine ligand that facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Sodium tert-butoxide: A strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.

-

Toluene: A common non-polar solvent for this reaction.

-

Inert Atmosphere: Essential to prevent the degradation of the catalyst and ligands.

IV. Conclusion

The 3-chloro-8-nitroquinoline scaffold represents a versatile platform for the synthesis of novel chemical entities with potential applications in drug discovery. The protocols detailed in this guide for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a solid foundation for researchers to functionalize this important scaffold. The key to success lies in the careful selection of reagents, catalysts, and reaction conditions, guided by an understanding of the underlying reaction mechanisms. By leveraging these powerful synthetic methodologies, scientists can efficiently generate diverse libraries of 3-substituted-8-nitroquinoline derivatives for biological evaluation, accelerating the journey from hit identification to lead optimization.

References

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10. Retrieved January 24, 2026, from [Link]

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Retrieved January 24, 2026, from [Link]

-

Tomasik, P., & Zalewski, R. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 25(15), 3485. Retrieved January 24, 2026, from [Link]

-

Charushin, V. N., & Chupakhin, O. N. (2002). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Russian Chemical Reviews, 71(11), 895-921. Retrieved January 24, 2026, from [Link]

-

A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2012). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2018). ACS Omega. Retrieved January 24, 2026, from [Link]

-

8-Nitroquinoline. (2011). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Publishing. Retrieved January 24, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved January 24, 2026, from [Link]

-

Nasielski-Hinkens, R., et al. (1988). Nucleophilic substitutions on 2-Chloro-3-Nitroquinoxaline. Sci-Hub. Retrieved January 24, 2026, from [Link]

-

8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021, December 12). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? (2014, January 21). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Pharmacology of 8-aminoquinolines. (1981). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]

-

Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). MIT Open Access Articles. Retrieved January 24, 2026, from [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

A new palladium catalyst system for the cyanation of aryl chlorides. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

8-Aminoquinoline. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 24, 2026, from [Link]

-

The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved January 24, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

- Process for the manufacture of 8-hydroxy quinoline. (n.d.). Google Patents.

-

The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. Retrieved January 24, 2026, from [Link]

-

Synthesis of the chloroquinolines 3 c–f. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Synthesis of Quinoline Analogues as Anti-microbial Agents. (n.d.). IOSR Journal. Retrieved January 24, 2026, from [Link]

-

Suzuki–Miyaura coupling of arylboronic acids to gold(iii). (2014). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]

-

Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific. Retrieved January 24, 2026, from [Link]

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Purdue University. Retrieved January 24, 2026, from [Link]

Sources

- 1. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Suzuki Coupling of 3-Chloro-8-nitroquinoline

Introduction: The Strategic Importance of 3-Aryl-8-nitroquinolines

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and agrochemicals. The introduction of an aryl group at the 3-position of the quinoline ring system, particularly in the presence of a nitro group at the 8-position, generates molecules with significant potential for further functionalization and diverse biological activities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering a direct and efficient route to these valuable 3-aryl-8-nitroquinoline derivatives.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki coupling reaction with 3-chloro-8-nitroquinoline. We will delve into a detailed experimental protocol, the underlying mechanistic principles, and the critical parameters that ensure a high-yielding and reproducible transformation.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 3-chloro-8-nitroquinoline to form a Pd(II) intermediate. This is often the rate-determining step, especially with less reactive aryl chlorides.[2]

-

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[3]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

The presence of the electron-withdrawing nitro group on the quinoline ring is anticipated to activate the C-Cl bond towards oxidative addition, a favorable electronic effect for this transformation.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Recommended Protocol for the Suzuki Coupling of 3-Chloro-8-nitroquinoline

This protocol is designed as a starting point and may require optimization depending on the specific arylboronic acid used. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst degradation.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 3-Chloro-8-nitroquinoline | ≥97% | Commercially available | |

| Arylboronic Acid | ≥98% | Commercially available | |

| Pd₂(dba)₃ | Catalyst grade | Commercially available | Tris(dibenzylideneacetone)dipalladium(0) |

| SPhos | Ligand grade | Commercially available | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl |

| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially available | Should be finely powdered and dried before use. |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially available | Degas thoroughly before use. |

| Deionized Water | Degas thoroughly before use. | ||

| Ethyl Acetate | ACS grade | Commercially available | For workup and chromatography. |

| Brine | Saturated aqueous NaCl solution. | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially available | For drying organic extracts. | |

| Silica Gel | 230-400 mesh | Commercially available | For column chromatography. |

Experimental Procedure

-

Reaction Setup:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-chloro-8-nitroquinoline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely powdered, anhydrous potassium phosphate (2.0-3.0 equiv.).

-

In a separate vial, weigh out the palladium precatalyst, Pd₂(dba)₃ (1-2 mol%), and the phosphine ligand, SPhos (2-4 mol%).

-

Quickly add the catalyst and ligand to the Schlenk flask.

-

-

Inert Atmosphere:

-

Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

-

Solvent Addition:

-

Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio by volume) via syringe to the reaction mixture. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

-

-

Reaction:

-

Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-8-nitroquinoline.

-

Caption: A typical experimental workflow for the Suzuki coupling of 3-chloro-8-nitroquinoline.

Key Considerations and Rationale for Experimental Choices

-

Catalyst and Ligand Selection: The use of aryl chlorides in Suzuki couplings necessitates a highly active catalyst system. The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos is crucial for facilitating the oxidative addition of the relatively inert C-Cl bond. N-heterocyclic carbene (NHC) ligands can also be effective alternatives.[3]

-

Choice of Base: Anhydrous potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the formation of the reactive boronate species from the boronic acid without causing significant side reactions.[4] Other bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be employed.

-

Solvent System: The use of a polar aprotic solvent like 1,4-dioxane helps to dissolve the organic reagents and the palladium complex. The addition of a small amount of water is often beneficial as it can aid in dissolving the inorganic base and facilitate the transmetalation step.[2] It is imperative to use anhydrous and degassed solvents to prevent catalyst deactivation.

-

Temperature: Due to the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts, elevated temperatures are generally required to achieve a reasonable reaction rate.[5]

-

Purity of Reagents: The success of the Suzuki coupling is highly dependent on the purity of the starting materials, catalyst, and ligand. Ensure that all reagents are of high quality and that solvents are anhydrous and properly degassed.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (oxidation) | Ensure a strictly inert atmosphere and use freshly opened or properly stored catalyst and ligand. |

| Insufficiently active catalyst system | Screen other bulky phosphine ligands (e.g., XPhos, RuPhos) or NHC ligands. | |

| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |

| Formation of Homocoupled Biaryl Product | Decomposition of boronic acid | Use a slight excess of the boronic acid (1.2-1.5 equiv.). Ensure the reaction is not heated for an unnecessarily long time. |

| Protodeboronation of Boronic Acid | Presence of excess water or protic impurities | Use anhydrous solvents and dry the base thoroughly before use. |

| Difficulty in Purification | Co-elution of product and byproducts | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the synthesis of 3-aryl-8-nitroquinolines from 3-chloro-8-nitroquinoline. By carefully selecting a highly active palladium catalyst system, an appropriate base, and suitable reaction conditions, researchers can achieve high yields of the desired products. The protocol and insights provided in this application note serve as a valuable resource for the successful implementation of this important transformation in the pursuit of novel chemical entities for drug discovery and materials science.

References

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Ghosh, A., et al. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 75(23), 8373–8376. [Link]

-

Chemical Reviews. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]

- Google Patents. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.

-

Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(9-10), 274-280. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

PrepChem.com. Preparation of 8-nitroquinoline. [Link]

-

ResearchGate. (2020). Comparative yields for Suzuki‐Miyaura couplings of (A)... [Link]

-

The Royal Society of Chemistry. (2021). Chemical Science. [Link]

-

ResearchGate. (2020). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

ResearchGate. (2011). 8-Nitroquinoline. [Link]

-

MDPI. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

-

MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

-

National Institutes of Health. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

-

Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

-

YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

The Doyle Group. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]

- Google Patents. (2013). Purification method of 8-hydroxyquinoline crude product.

-

YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

-

ResearchGate. (2021). Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings. [Link]

-

YouTube. (2021). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

Sources

Application Notes and Protocols: A Guide to Utilizing 3-Chloro-8-nitroquinoline in Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Labs

Introduction: The Quinoline Scaffold as a Privileged Motif in Kinase Inhibitor Discovery

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus for therapeutic intervention. The quinoline ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This is due to its ability to interact with various biological targets, including the ATP-binding site of kinases. Several quinoline-based molecules have been successfully developed as potent kinase inhibitors.[1][2]

This application note explores the potential of 3-Chloro-8-nitroquinoline, a quinoline derivative, as a candidate for kinase inhibition studies. While the specific kinase targets of this compound are yet to be fully elucidated, its structural features suggest it may engage with the active sites of various kinases. We present a comprehensive guide for researchers to systematically evaluate 3-Chloro-8-nitroquinoline in a robust and reliable in vitro kinase inhibition assay. The protocols and principles outlined herein are designed to be adaptable to a wide range of kinases and assay formats, providing a foundational framework for the initial characterization of this and other novel compounds.

Principle of Kinase Inhibition Assays: Quantifying Enzyme Activity

The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which involves the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate.[3] The inhibitory potential of a compound is then determined by its ability to reduce this activity. A variety of detection methods can be employed, including radiometric, fluorescence-based, and luminescence-based assays.[4]

This guide will focus on a luminescence-based assay, the ADP-Glo™ Kinase Assay, as a model system. This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5][6] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal that is directly proportional to the kinase activity.[1][6] Therefore, a decrease in the luminescent signal in the presence of an inhibitor indicates a reduction in kinase activity.[7]

Physicochemical Properties and Handling of 3-Chloro-8-nitroquinoline

While specific data for 3-Chloro-8-nitroquinoline is limited, we can infer some of its properties from structurally similar compounds like 8-nitroquinoline and 3-bromo-6-chloro-8-nitroquinoline.

| Property | Inferred Value/Characteristic | Source |

| Molecular Formula | C₉H₅ClN₂O₂ | - |

| Molecular Weight | 208.60 g/mol | - |

| Appearance | Likely a yellow to brown solid. | [8] |

| Solubility | Expected to have low aqueous solubility but should be soluble in organic solvents like DMSO, ethanol, and chloroform. | [8] |

Safety and Handling:

Based on data for similar quinoline derivatives, 3-Chloro-8-nitroquinoline should be handled with care. It is potentially harmful if swallowed, inhaled, or comes into contact with skin, and may cause skin and eye irritation.[9][10][11] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates the general workflow for assessing the kinase inhibitory potential of a test compound like 3-Chloro-8-nitroquinoline.

Caption: General workflow for kinase inhibition screening.

Detailed Protocol: Inhibition of GSK-3β using the ADP-Glo™ Kinase Assay

This protocol provides a detailed example for testing 3-Chloro-8-nitroquinoline against Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in various diseases.[12][13] This protocol is designed for a 384-well plate format.[3]

I. Materials and Reagents

-

3-Chloro-8-nitroquinoline

-

Dimethyl sulfoxide (DMSO)

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate (e.g., a specific peptide substrate)

-

Adenosine 5'-triphosphate (ATP)

-

ADP-Glo™ Kinase Assay Kit (Promega or similar)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well white, opaque plates

-

Multichannel pipettes

-

Luminometer

II. Reagent Preparation

-